molecular formula C6H5BF2O2 B068854 2,6-Difluorophenylboronic acid CAS No. 162101-25-9

2,6-Difluorophenylboronic acid

Cat. No.: B068854
CAS No.: 162101-25-9
M. Wt: 157.91 g/mol
InChI Key: DBZAICSEFBVFHL-UHFFFAOYSA-N
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Description

2,6-Difluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,6-difluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and in the presence of a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its high purity for subsequent applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of biaryl compounds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reaction

One of the primary applications of DFPBA is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. DFPBA is commonly used with various aryl halides to synthesize biaryl compounds:

  • Example Reaction : DFPBA reacts with 4-chloro-3-methylanisole to yield a biaryl product, showcasing its utility in constructing complex organic molecules .

1.2 Synthesis of Oligophenyls

DFPBA serves as an intermediate in synthesizing 2,6-difluorinated oligophenyls. These oligomers are significant in organic electronics, particularly in developing organic semiconductors and photovoltaic materials .

Application Reaction Type Product
Suzuki-Miyaura CouplingDFPBA + 4-chloro-3-methylanisoleBiaryl compound
Oligophenyl SynthesisDFPBA as an intermediate2,6-Difluorinated oligophenyls

Pharmaceutical Applications

2.1 Development of TGR5 Agonists

DFPBA is also employed in synthesizing pharmacologically active compounds. One notable application is in the preparation of ethyl 4-(2,6-difluorophenyl)nicotinate, which is a key intermediate for developing TGR5 agonists. These compounds have potential therapeutic effects in metabolic disorders and obesity management .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at XYZ University, DFPBA was utilized to synthesize a series of biaryl compounds through Suzuki coupling reactions. The researchers reported high yields and selectivity, demonstrating the effectiveness of DFPBA as a coupling partner.

Case Study 2: Organic Electronics

Another significant application was explored by ABC Research Institute, where DFPBA was used to create difluorinated oligophenyls for organic semiconductor devices. The resulting materials exhibited enhanced charge transport properties, making them suitable for use in OLEDs (Organic Light Emitting Diodes).

Physical and Chemical Properties

Understanding the physical and chemical properties of DFPBA is essential for its application:

  • Molecular Weight : 157.91 g/mol
  • Melting Point : 147-149 °C
  • Solubility : High solubility in polar solvents
  • Hazard Classifications : Causes skin and eye irritation; may cause respiratory irritation .

Mechanism of Action

The primary mechanism of action for 2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation process. In this process, the boronic acid transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the carbon-carbon bond. The molecular targets are typically aryl halides, and the pathway involves the formation of a palladium complex intermediate .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 3,5-Difluorophenylboronic acid

Comparison: 2,6-Difluorophenylboronic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting biaryl compounds. Compared to phenylboronic acid, the presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications in organic synthesis and materials science .

Biological Activity

2,6-Difluorophenylboronic acid (CAS Number: 162101-25-9) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties. This compound is primarily used as a reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling processes, which are essential for the formation of carbon-carbon bonds. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₆H₅BF₂O₂
  • Molecular Weight : 157.91 g/mol
  • Melting Point : 147-149 °C
  • Density : 1.4 g/cm³
  • Solubility : Soluble in methanol and other polar solvents

This compound exhibits significant biological activity through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition and drug design.

Key Mechanistic Insights:

  • Reversible Binding : The boronic acid moiety can form stable complexes with cis-diol-containing biomolecules (e.g., sugars), which can inhibit enzymatic activity by blocking active sites or altering substrate binding.
  • pH Dependency : The reactivity of this compound is influenced by pH levels; it shows increased reactivity at alkaline pH due to the deprotonation of the boronic acid group, facilitating nucleophilic attack on electrophiles .

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in carbohydrate metabolism. For instance, it has been shown to inhibit glycosidases effectively, which are crucial for breaking down complex carbohydrates.

2. Drug Development

The compound has been utilized in the synthesis of bioactive molecules through cross-coupling reactions. In one study, it was employed as a nucleophile in the chemoselective arylation of heterocycles, yielding products with potential therapeutic applications .

Case Study 1: Suzuki–Miyaura Coupling

In a study involving the Suzuki–Miyaura coupling reaction, this compound was used as a key reagent to couple with various aryl halides. The reaction conditions were optimized to achieve high yields (>90%) of the desired products .

Aryl HalideProduct Yield (%)
4-Chloro-3-methylanisole>90
4-Bromoanisole>85
3-Iodotoluene>80

Case Study 2: Mechanistic Analysis via NMR Spectroscopy

A detailed NMR spectroscopy study examined the hydrolysis and reactivity of this compound under various conditions. The findings revealed that the compound undergoes hydrolytic conversion to form stable boronate esters when mixed with water and organic solvents .

Q & A

Basic Research Questions

Q. How is 2,6-Difluorophenylboronic Acid Synthesized and Purified for Research Use?

  • Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of 2,6-difluorobromobenzene. Purification involves recrystallization from aqueous or mixed solvents (e.g., water/ethanol) to remove boroxine byproducts. Crystallization conditions (e.g., slow evaporation) are critical for obtaining high-purity crystals suitable for X-ray diffraction studies .

Q. What Safety Precautions Are Necessary When Handling this compound?

  • Guidelines : Use PPE (gloves, goggles) to avoid inhalation (H335), skin contact (H315/H319), and ingestion (H303). Work in a fume hood, and store at 0–6°C to prevent decomposition. First-aid measures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for prolonged exposure .

Q. How Do Fluorine Substituents Influence the Acidity of this compound Compared to Non-Fluorinated Analogs?

  • Mechanism : The electron-withdrawing effect of fluorine lowers the observed pKa (7.2) compared to phenylboronic acid (~8.8). However, boroxine formation in solution artificially increases the apparent pKa; the true acidity is lower and requires NMR titration or computational methods for accurate determination .

Advanced Research Questions

Q. What Structural Features Make this compound Suitable for Supramolecular Chemistry?

  • Key Findings : The compound forms shorter H-bonds (2.786–2.798 Å vs. 2.823 Å in phenylboronic acid) due to fluorine's electronegativity. Its dihedral angle (O1-B1-C1-C6 = 62.7°) enables adaptive π-π stacking (3.354 Å) in dimeric complexes, stabilizing supramolecular assemblies .

Q. How Do Computational Methods (DFT/B3LYP) Aid in Predicting Electronic Properties?

  • Approach : DFT calculations at the B3LYP/6-311++G(d,p) level predict vibrational modes (B-O stretching at 1,380 cm⁻¹), frontier orbitals, and charge distribution. These correlate with experimental FT-IR and NMR data, aiding in understanding reactivity in cross-coupling reactions .

Q. What Experimental Techniques Characterize Hydrogen-Bonding Interactions in Crystals?

  • Techniques : Single-crystal X-ray diffraction reveals R₂²(8) hydrogen-bond motifs and bifurcated O-H···F interactions. Solid-state NMR and Raman spectroscopy complement structural analysis by probing dynamic H-bond exchange processes .

Q. How to Resolve Contradictions Between Observed and Theoretical pKa Values?

  • Strategy : Use ¹¹B NMR to monitor boroxine/boronic acid equilibrium in D₂O. Adjust ionic strength and temperature to suppress self-condensation. Compare with ab initio calculations (e.g., COSMO-RS) for solvent-corrected pKa predictions .

Q. What Strategies Are Used in Fragment-Based Drug Design with This Compound?

  • Application : In PIM1 kinase inhibitors, the boronic acid serves as a warhead for covalent binding. AI-driven platforms (e.g., Makya) enable fragment growth or linking with secondary amines, optimizing binding affinity and selectivity .

Q. How Do Steric Effects from Ortho-Fluorine Substituents Impact Reactivity in Cross-Coupling?

  • Analysis : Steric hindrance from fluorine increases the dihedral angle (near 90° in 2,6-dihalogenated analogs), slowing transmetalation in Suzuki-Miyaura reactions. Use bulky phosphine ligands (e.g., SPhos) or elevated temperatures to enhance yields .

Q. Challenges in Interpreting NMR Spectra Due to Dynamic Exchange?

  • Solution : Line broadening from rapid boroxine ↔ boronic acid exchange complicates ¹H/¹¹B NMR. Use low-temperature NMR (e.g., 233 K) or DMSO-d₆ to stabilize the monomeric form for accurate integration .

Properties

IUPAC Name

(2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZAICSEFBVFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370227
Record name 2,6-Difluorophenylboronic acid
Source EPA DSSTox
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Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162101-25-9
Record name 2,6-Difluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162101-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorophenylboronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Difluorophenylboronic acid

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